molecular formula C10H16O2 B102369 2-(Cyclohexen-1-yl)-2-methylpropanoic acid CAS No. 16642-55-0

2-(Cyclohexen-1-yl)-2-methylpropanoic acid

Cat. No. B102369
CAS RN: 16642-55-0
M. Wt: 168.23 g/mol
InChI Key: XEISMSFZXOYPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexen-1-yl)-2-methylpropanoic acid, also known as CHMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CHMPA is a chiral molecule that contains a cyclohexene ring and a carboxylic acid group, making it an interesting compound for further study.

Mechanism of Action

The mechanism of action of 2-(Cyclohexen-1-yl)-2-methylpropanoic acid is not well understood, but it is believed to act as a chiral auxiliary in organic synthesis and as a potential inhibitor of enzymes involved in disease pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Cyclohexen-1-yl)-2-methylpropanoic acid are not well studied, but it is believed to have low toxicity and minimal side effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Cyclohexen-1-yl)-2-methylpropanoic acid in lab experiments is its chiral nature, which makes it an interesting compound for studying chirality in organic synthesis. However, one of the limitations of using 2-(Cyclohexen-1-yl)-2-methylpropanoic acid is its relatively high cost compared to other chiral building blocks.

Future Directions

There are several future directions for research on 2-(Cyclohexen-1-yl)-2-methylpropanoic acid, including:
1. Investigating the mechanism of action of 2-(Cyclohexen-1-yl)-2-methylpropanoic acid in organic synthesis and its potential applications in asymmetric synthesis.
2. Studying the potential use of 2-(Cyclohexen-1-yl)-2-methylpropanoic acid as a drug candidate for the treatment of various diseases, including cancer and viral infections.
3. Exploring the use of 2-(Cyclohexen-1-yl)-2-methylpropanoic acid as a ligand for the synthesis of metal-organic frameworks and its potential applications in materials science.
4. Developing new synthesis methods for 2-(Cyclohexen-1-yl)-2-methylpropanoic acid that are more efficient and cost-effective.
5. Investigating the potential use of 2-(Cyclohexen-1-yl)-2-methylpropanoic acid in other fields, such as catalysis and polymer chemistry.
In conclusion, 2-(Cyclohexen-1-yl)-2-methylpropanoic acid is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its chiral nature makes it an interesting compound for studying chirality in organic synthesis, and its potential applications in medicinal chemistry and materials science make it an important compound for further study.

Synthesis Methods

2-(Cyclohexen-1-yl)-2-methylpropanoic acid can be synthesized using a variety of methods, including Grignard reaction, Michael addition, and reduction of a ketone precursor. One of the most common methods for synthesizing 2-(Cyclohexen-1-yl)-2-methylpropanoic acid is the Grignard reaction, which involves reacting cyclohexene with magnesium in anhydrous ether to form cyclohexenyl magnesium bromide. This intermediate is then reacted with 2-methylpropanoyl chloride to form 2-(Cyclohexen-1-yl)-2-methylpropanoic acid.

Scientific Research Applications

2-(Cyclohexen-1-yl)-2-methylpropanoic acid has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2-(Cyclohexen-1-yl)-2-methylpropanoic acid has been used as a chiral building block for the synthesis of other chiral compounds. In medicinal chemistry, 2-(Cyclohexen-1-yl)-2-methylpropanoic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and viral infections. In materials science, 2-(Cyclohexen-1-yl)-2-methylpropanoic acid has been used as a ligand for the synthesis of metal-organic frameworks.

properties

CAS RN

16642-55-0

Product Name

2-(Cyclohexen-1-yl)-2-methylpropanoic acid

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C10H16O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h6H,3-5,7H2,1-2H3,(H,11,12)

InChI Key

XEISMSFZXOYPJN-UHFFFAOYSA-N

SMILES

CC(C)(C1=CCCCC1)C(=O)O

Canonical SMILES

CC(C)(C1=CCCCC1)C(=O)O

Origin of Product

United States

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